molecular formula C18H15FN2O B5127947 N-(2,6-dimethyl-4-quinolinyl)-2-fluorobenzamide

N-(2,6-dimethyl-4-quinolinyl)-2-fluorobenzamide

Cat. No. B5127947
M. Wt: 294.3 g/mol
InChI Key: XNEQVPLYQRKTOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves the condensation of aminomethylquinoline carboxylic acid azide with various sulfonamides, followed by hydrogenolysis and reaction with propargyl bromide to yield the desired carboxamide compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Another approach involves a transition-metal-free synthesis of quinazolin-4-ones by SNAr reaction of ortho-fluorobenzamides, showcasing an efficient method for constructing quinazolinone rings (Iqbal et al., 2019).

Molecular Structure Analysis

Molecular structure analysis through DFT and TD-DFT/PCM calculations reveals insights into the spectroscopic characterization, NLO and NBO analyses of quinoline derivatives. These studies provide a deep understanding of the optimized molecular structure, intermolecular interactions, and the impact of substituents on molecular properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactivities, including the formation of novel N-aryl piperazine-1-carboxamide or -carbothioamide derivatives through cyclization and subsequent reactions. These reactions underscore the versatile chemistry of quinoline derivatives and their potential for generating compounds with antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure, including crystallinity and solubility. X-ray diffraction studies of specific quinoline derivatives reveal the importance of intermolecular hydrogen bonding, π-π interactions, and molecular packing in determining their physical properties (Sun, Gao, Wang, & Hou, 2019).

Chemical Properties Analysis

The chemical properties of N-(2,6-dimethyl-4-quinolinyl)-2-fluorobenzamide derivatives encompass a broad spectrum of activities, including antimicrobial and antiproliferative effects. These properties are attributed to the structural configuration of the quinoline ring and the presence of substituents, which significantly influence the compound's reactivity and biological activity (Tseng et al., 2009).

Mechanism of Action

properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-11-7-8-16-14(9-11)17(10-12(2)20-16)21-18(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEQVPLYQRKTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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